N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-5-4-6-14(9-11)22-12(2)17(20)19-15-10-13(18)7-8-16(15)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLBRTNKEQTJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide, a compound with the molecular formula C17H20N2O3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- Structure : The compound features an amide functional group linked to an amino-substituted methoxyphenyl and a phenoxy group, which may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown efficacy in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (epidermoid carcinoma) | <10 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | Jurkat (T-cell leukemia) | <15 | Disrupts mitochondrial membrane potential |
| This compound | TBD | TBD | TBD |
The exact IC50 values and mechanisms for this compound remain to be elucidated through further research.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may function as a selective inhibitor of certain anti-apoptotic proteins, similar to other compounds in its class, which could lead to increased apoptosis in cancer cells.
Antioxidant Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and disease progression.
In Vitro Studies
In vitro studies conducted on related compounds have shown promising results regarding their cytotoxic effects on cancer cell lines. For example, a study highlighted that certain analogs exhibited potent inhibitory effects on cell growth and induced apoptosis through mitochondrial pathways. These findings provide a foundation for exploring the biological activity of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide (sc-330263)
- Structural Difference: The phenoxy group has a para-tert-butyl substituent instead of 3-methyl.
- This compound is used in structure-activity relationship (SAR) studies to evaluate the role of substituent size .
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide (CAS 1020055-19-9)
- Structural Difference: A chlorine atom replaces the methyl group at the ortho position of the phenoxy ring.
- The molecular weight (320.77 g/mol) is slightly higher than the target compound, which may affect solubility and metabolic stability .
Fluorinated Analogues
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
- Structural Difference : Fluorine replaces the methoxy group at the 2-position of the aniline ring.
- Impact: Fluorine’s electronegativity enhances metabolic stability and binding affinity through polar interactions. The 2-methoxyphenoxy group may improve solubility compared to 3-methylphenoxy .
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 1020056-48-7)
Heterocyclic Modifications
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Structural Difference: A triazole ring replaces the phenoxy group.
- The chloro substituent on the aniline ring alters electronic properties compared to the amino group .
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-methylphenyl)propanamide
Naproxen-Derived Analogues
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structural Difference: A naphthalene moiety (from naproxen) and an indole-ethyl group replace the 5-amino-2-methoxyphenyl and phenoxy groups.
Key Research Findings and Data Tables
Table 1: Physicochemical and Structural Comparisons
*Predicted using fragment-based methods.
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide?
The compound can be synthesized via a coupling reaction between 5-amino-2-methoxyaniline and a substituted propanoyl chloride derivative. A typical protocol involves:
- Reacting 5-amino-2-methoxyaniline with 2-(3-methylphenoxy)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization to isolate the product.
- Confirmation of structure using H NMR and mass spectrometry (MS) .
How should researchers characterize the compound’s purity and structural integrity?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- H/C NMR to confirm substituent positions and integration ratios.
- High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .
What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria to determine minimal inhibitory concentrations (MICs) .
- Enzyme Inhibition : Screen against target enzymes (e.g., FabI for antibacterial activity) using spectrophotometric assays .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Modify the methoxy group (e.g., replace with halogen or alkyl groups) and the phenoxy moiety (e.g., introduce electron-withdrawing groups) .
- Activity Metrics : Compare IC or MIC values across derivatives. For example, halogenation at the phenyl ring (e.g., chloro or fluoro) often enhances antibacterial potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like TRPV1 or FabI .
What crystallographic methods resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 5% .
- Key Parameters : Monitor bond lengths (e.g., C-N in the amide group: ~1.32 Å) and torsion angles to validate stereochemistry .
How should researchers address contradictory bioactivity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and cell lines.
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)propanamide derivatives ).
- Statistical Analysis : Apply ANOVA to identify significant variations in MIC or IC values .
What computational tools predict physicochemical properties relevant to drug development?
- Lipophilicity : Calculate logP using ChemAxon or Molinspiration.
- Solubility : Estimate logS via QikProp (e.g., target > -4 for oral bioavailability) .
- Pharmacokinetics : Use SwissADME to predict absorption, metabolism, and toxicity .
Methodological Tables
Table 1. Example SAR Data for Propanamide Derivatives
| Derivative | Substituent (R) | MIC (B. subtilis, µg/ml) | Target Enzyme IC (nM) |
|---|---|---|---|
| 2d | 5-bromo-2-hydroxy | 1.95 | FabI: 12.3 |
| 2j | 2,4-dichloro | 1.95 | FabI: 10.8 |
| TRPV1-43 | 3-fluoro-4-methylsulfonamide | N/A | TRPV1: 0.7 |
Table 2. Key Computational Parameters
| Property | Tool | Target Value | Reference |
|---|---|---|---|
| logP | ChemAxon | 3.2–3.8 | |
| pKa | MarvinSuite | ~10.8 (amine) | |
| Polar Surface Area | SwissADME | <90 Ų |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
